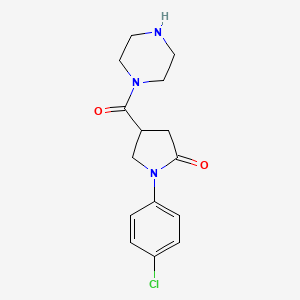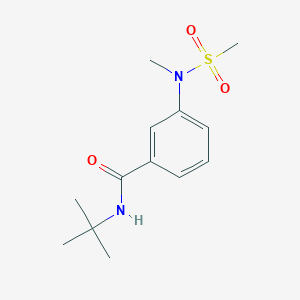![molecular formula C14H15BrN2O3S B4463009 5-[1-(4-Bromobenzenesulfonyl)pyrrolidin-2-YL]-3-methyl-1,2-oxazole](/img/structure/B4463009.png)
5-[1-(4-Bromobenzenesulfonyl)pyrrolidin-2-YL]-3-methyl-1,2-oxazole
Übersicht
Beschreibung
5-[1-(4-Bromobenzenesulfonyl)pyrrolidin-2-YL]-3-methyl-1,2-oxazole is a complex organic compound that features a pyrrolidine ring, a bromobenzenesulfonyl group, and an oxazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced manufacturing techniques to ensure consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
5-[1-(4-Bromobenzenesulfonyl)pyrrolidin-2-YL]-3-methyl-1,2-oxazole can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The specific conditions will depend on the desired transformation and the functional groups present in the molecule.
Major Products Formed
The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation might yield a sulfone, while reduction could produce a sulfide.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving sulfonyl and oxazole groups.
Medicine: Its unique structure could make it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: It could be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 5-[1-(4-Bromobenzenesulfonyl)pyrrolidin-2-YL]-3-methyl-1,2-oxazole involves its interaction with molecular targets such as enzymes or receptors. The bromobenzenesulfonyl group can act as an electrophile, while the pyrrolidine and oxazole rings can participate in various binding interactions. These interactions can modulate the activity of the target, leading to the desired biological effect .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolidine derivatives: These compounds share the pyrrolidine ring and have been widely studied for their biological activity.
Oxazole derivatives: These compounds contain the oxazole ring and are known for their diverse pharmacological properties.
Uniqueness
What sets 5-[1-(4-Bromobenzenesulfonyl)pyrrolidin-2-YL]-3-methyl-1,2-oxazole apart is the combination of the bromobenzenesulfonyl group with the pyrrolidine and oxazole rings. This unique structure provides a distinct set of chemical and biological properties that can be leveraged in various applications.
Eigenschaften
IUPAC Name |
5-[1-(4-bromophenyl)sulfonylpyrrolidin-2-yl]-3-methyl-1,2-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2O3S/c1-10-9-14(20-16-10)13-3-2-8-17(13)21(18,19)12-6-4-11(15)5-7-12/h4-7,9,13H,2-3,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSIIMZHCZKZMBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C2CCCN2S(=O)(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-amino-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4462938.png)
![N-(2-{[(FURAN-2-YL)METHYL]SULFANYL}ETHYL)-1-METHANESULFONYLPIPERIDINE-4-CARBOXAMIDE](/img/structure/B4462949.png)
![6,8-dimethyl-4-({4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methyl)-2H-chromen-2-one](/img/structure/B4462959.png)
![[(1-methyl-1H-tetrazol-5-yl)thio]acetonitrile](/img/structure/B4462966.png)
![N~1~-(1-methyl-4-piperidinyl)-N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4462973.png)

![5-(2-furyl)-N-[2-(4-morpholinyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B4462988.png)
![N-(4-ethoxyphenyl)-2-[methyl(methylsulfonyl)amino]acetamide](/img/structure/B4462994.png)
![2-[(5-chloro-2-methylphenyl)(methylsulfonyl)amino]-N-methylbutanamide](/img/structure/B4463002.png)
![N-{2-[ETHYL(4-METHYLPHENYL)AMINO]ETHYL}-1-METHANESULFONYLPIPERIDINE-4-CARBOXAMIDE](/img/structure/B4463012.png)

![5-[1-(2,5-Dimethoxybenzenesulfonyl)pyrrolidin-2-YL]-3-(propan-2-YL)-1,2-oxazole](/img/structure/B4463021.png)
![5-(4-fluorophenyl)-3-{[2-(2-methylphenyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B4463024.png)
![N-[3-(3,5-dimethyl-1-piperidinyl)propyl]-4-ethoxybenzamide](/img/structure/B4463031.png)
